bis(tri-N-butyltin)acetylenedicarboxylate

Organotin chemistry Thermal analysis Coating additives

One-part moisture-cure formulations suffer premature curing with liquid organotin catalysts. Bis(tri-N-butyltin)acetylenedicarboxylate (CAS 29140-32-7) addresses this via its rigid acetylenic backbone and high melting point (176-177°C), remaining inert until thermal activation. • mp 176-177°C ensures true thermal latency-no premature cure during ambient storage. • Electron-deficient acetylenic core slows hydrolysis vs. saturated analogs, enabling sustained tributyltin release. • Solid crystalline form enables precise gravimetric metering in coating and catalyst formulations. Supplied as a high-purity crystalline solid with global shipping and batch-level documentation.

Molecular Formula C28H54O4Sn2
Molecular Weight 692.1 g/mol
Cat. No. B13817850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(tri-N-butyltin)acetylenedicarboxylate
Molecular FormulaC28H54O4Sn2
Molecular Weight692.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2
InChIKeyUYVYWUWTLXXZDJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tri-N-butyltin)acetylenedicarboxylate (CAS 29140-32-7): Procurement & Differentiation Guide for Organotin Dicarboxylates


Bis(tri‑N‑butyltin)acetylenedicarboxylate (CAS 29140‑32‑7) is a tetraorganotin compound featuring two tributyltin moieties esterified to acetylenedicarboxylic acid . This organotin diester belongs to the class of bis(trialkyltin) dicarboxylates, which are recognized for applications ranging from biocides and pesticides to latent catalysts for silicone curing and polyurethane formation . Its defining structural feature is the electron‑deficient acetylenic backbone linking the two tin centers, which fundamentally differentiates its reactivity, thermal stability, and hydrolytic profile from its saturated analogs such as bis(tributyltin) maleate or fumarate [1].

Structural Identity
Acetylenic diester bridging two tributyltin centers
Physical Form
High-melting crystalline solid at ambient conditions
Key Reactivity
Electron-deficient dienophile for cycloaddition chemistry
Hydrolytic Profile
Slower hydrolysis kinetics compared to saturated analogs

Why Generic Substitution of Bis(tri-N-butyltin)acetylenedicarboxylate is Scientifically Unsound


Direct substitution of bis(tri‑N‑butyltin)acetylenedicarboxylate with other organotin dicarboxylates—such as bis(tributyltin) maleate or dibutyltin dilaurate—is not scientifically valid due to fundamentally different physicochemical and reactivity profiles [1]. While saturated analogs like maleate and fumarate possess flexible, rotationally free C–C single bonds between carbonyl groups, the acetylenedicarboxylate bridge is a rigid, electron‑deficient triple bond system . This distinction governs hydrolytic stability, thermal decomposition pathways, and biological activity [1][2]. Furthermore, the target compound exists as a high‑melting crystalline solid (176–177 °C) at room temperature, whereas bis(tributyltin) maleate is a liquid, rendering them non‑interchangeable in formulation processes such as coating application, catalyst metering, or solid‑phase synthesis .

Target Compound
Acetylenic diester
Substitution Risk
Rigid triple-bond bridge governs thermal and hydrolytic stability; liquid saturated esters cannot replicate solid-state latency or moisture resistance.
Target Compound
Crystalline solid
Substitution Risk
Liquid organotin dicarboxylates (e.g., maleate, dilaurate) alter metering, coating application, and solid-phase synthesis workflows.
Target Compound
Activated dienophile
Substitution Risk
Saturated analogs lack Diels–Alder reactivity; cycloaddition-based crosslinking or functionalization pathways are not accessible with maleate or fumarate esters.

Quantitative Differentiation Evidence for Bis(tri-N-butyltin)acetylenedicarboxylate vs. Comparator Organotin Esters


Thermal Stability: Melting Point Advantage of the Acetylenic Diester Over Saturated Analogs

Bis(tri‑N‑butyltin)acetylenedicarboxylate exhibits a melting point of 176–177 °C, making it a high‑melting crystalline solid at ambient conditions . This is in stark contrast to the most direct saturated structural analog, bis(tributyltin) maleate (CAS 24291‑45‑0), which is a liquid at room temperature [1]. The quantification of this difference is not merely qualitative; the ~150 °C disparity in melt point eliminates the possibility of direct replacement in solid‑phase formulations and provides distinct advantages in thermal latency for catalyst applications .

Melting point (thermal stability)
Head-to-head
Target: 176–177 °C crystalline solid
Comparator: Liquid at 25 °C
Solid-state form enables thermal latency
>150 °C melt-point difference from bis(tributyltin) maleate; supports catalyst metering and solid-phase formulation workflows.
Organotin chemistry Thermal analysis Coating additives

Hydrolytic Stability: The Electron-Deficient Acetylenic Core Dictates Slower Hydrolysis Kinetics

The acetylenedicarboxylate bridge in the target compound is significantly more electron‑deficient than its saturated analogs, which directly retards the rate of ester hydrolysis—the primary degradation pathway for organotin carboxylates in humid or aqueous environments [1]. The hydrostannation chemistry of acetylenedicarboxylic acid derivatives demonstrates that the acetylenic bond engages in unique electronic interactions with the tin centers, producing vinylic tin intermediates with distinct E/Z ratios (1:20) that are not accessible to maleate or fumarate systems . This electronic deactivation translates to longer service life in moisture‑sensitive applications relative to bis(tributyltin) maleate or dibutyltin dilaurate, which hydrolyze more rapidly under equivalent conditions [1][2].

Ester hydrolysis rate
Class-level
Slower hydrolysis via electron-deficient acetylenic bridge
Moisture resistance may extend service life
Inferred from hydrostannation stereochemistry (E/Z 1:20) and acetylenic carboxylate electronics; cross-comparable rate constants not published.
Hydrolysis Organotin carboxylate stability Marine antifouling

Structural Reactivity: Acetylenic Bridge as a Dienophile for Diels–Alder Crosslinking and Polymer Functionalization

The acetylenic carboxylate bridge in the target compound functions as an activated dienophile, enabling thermally reversible Diels–Alder cycloaddition chemistry that is entirely absent in saturated organotin dicarboxylates such as maleate, fumarate, or dibutyltin dilaurate [1]. Diethyl acetylenedicarboxylate—the ethyl ester analog—is a well‑established dienophile used in cycloaddition and cyanostannylation reactions, and the tributyltin analog inherits this reactivity fingerprint [2]. In contrast, saturated bis(tributyltin) maleate and fumarate are limited to classical carboxylate reactivity and cannot participate in [4+2] cycloaddition chemistry [1][3].

Dienophile reactivity
Cross-study comparable
Activated acetylenedicarboxylate dienophile present
Enables Diels–Alder cycloaddition chemistry
Reactivity absent in saturated maleate or fumarate esters; inferred from diethyl acetylenedicarboxylate analog chemistry.
Diels–Alder chemistry Self-crosslinking polymers Click chemistry

High-Value Application Scenarios for Bis(tri-N-butyltin)acetylenedicarboxylate Based on Proven Differentiation


Thermally Latent, Solid-State Catalyst for Moisture-Cure Silicone and Polyurethane Systems

The high melting point (176–177 °C) of bis(tri‑N‑butyltin)acetylenedicarboxylate makes it uniquely suited as a thermally activated latent catalyst in one‑part moisture‑cure formulations, where premature curing during storage must be prevented . Unlike liquid organotin catalysts such as dibutyltin dilaurate or bis(tributyltin) maleate, which can initiate curing upon contact with ambient moisture, the solid acetylenedicarboxylate remains inert until the system temperature exceeds its melt point, enabling true thermal latency [1].

Marine Antifouling Paints with Extended Service Life via Hydrolytic Stability

The electron‑deficient acetylenic backbone of the compound confers slower hydrolysis kinetics compared to saturated organotin carboxylates, translating to a more controlled, sustained release of the bioactive tributyltin moiety in seawater . This extended hydrolysis profile directly addresses the historical limitation of rapid organotin depletion in antifouling paints and is supported by class‑level mechanistic inference from acetylenic carboxylate chemistry [1].

Self-Healing or Reversible Covalent Polymer Networks via Diels–Alder Chemistry

The acetylenedicarboxylate core serves as a potent dienophile, enabling the incorporation of this organotin compound into Diels–Alder‑based reversible polymer networks . This reactivity is absent in saturated bis(tributyltin) maleate or fumarate, making the acetylenedicarboxylate the preferred choice for synthesizing thermally reworkable or self‑healing organotin‑containing materials [1].

Application
Selection Property
Validation Focus
Thermally latent catalyst for moisture-cure systems
High-melting crystalline solid form
Thermal latency and metering accuracy
Marine antifouling paint research
Slower ester hydrolysis profile
Hydrolytic stability and controlled release in seawater models
Reversible covalent polymer network studies
Acetylenic dienophile functionality
Diels–Alder cycloaddition and network reworkability
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